molecular formula C18H14N2O3 B12910391 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one CAS No. 832712-08-0

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one

Cat. No.: B12910391
CAS No.: 832712-08-0
M. Wt: 306.3 g/mol
InChI Key: SJIJPLABLPWUEE-UHFFFAOYSA-N
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Description

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a pyridazinone derivative, a class of six-membered aromatic heterocycles containing two nitrogen atoms that serve as an important pharmacophore with a wide spectrum of biological activities . This compound features a core pyridazin-3(2H)-one structure, which is a scaffold of choice in medicinal chemistry for the development of potential drug candidates . Its molecular structure incorporates a 2-methoxybenzoyl substituent at the 4-position and a phenyl ring at the 6-position of the pyridazinone ring, a structural motif known to influence the compound's electronic properties and intermolecular interactions, as analyses of similar analogs reveal a non-planar conformation where aromatic rings can be twisted with respect to the central heterocycle . The primary research value of this compound and its analogs lies in the investigation of new therapeutic agents. Pyridazinone derivatives have demonstrated significant potential as antimicrobial , antidepressant , anti-inflammatory , analgesic , antihypertensive , anticonvulsant , and anti-HIV agents . Specifically, 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones have been synthesized and identified as potential anti-inflammatory and analgesic agents with cardioprotective effects and reduced ulcerogenic side effects, acting as potential COX-2 selective inhibitors . The mechanism of action for various biological effects often involves enzyme inhibition, such as phosphodiesterase (PDE) inhibition or glucan synthase inhibition . Researchers utilize this compound strictly for laboratory research to explore these mechanisms and structure-activity relationships further. The solid-state properties of such compounds are often characterized by techniques like X-ray crystallography, which for related structures shows that molecules are linked into inversion dimers via N—H···O hydrogen bonds, forming a three-dimensional supramolecular network stabilized by various intermolecular interactions . Hirshfeld surface analysis of analogs indicates that crystal packing is predominantly governed by H···H, H···C/C···H, and O···H/H···O interactions . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

832712-08-0

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

5-(2-methoxybenzoyl)-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C18H14N2O3/c1-23-16-10-6-5-9-13(16)17(21)14-11-15(19-20-18(14)22)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22)

InChI Key

SJIJPLABLPWUEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=NNC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 2-methoxybenzoyl chloride with 6-phenylpyridazin-3(2H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones, including 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds in this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with tumor growth and inflammation .

Anti-inflammatory Effects

Pyridazinone derivatives have demonstrated anti-inflammatory effects by modulating cytokine production. In particular, studies have highlighted their ability to inhibit interleukin-β production, which plays a key role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Antiviral Properties

Research has also explored the antiviral potential of pyridazinone derivatives against viruses like hepatitis A. Compounds similar to 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one have shown efficacy in inhibiting viral replication, indicating their potential as antiviral agents .

Synthesis and Production

The synthesis of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. The initial steps often include the preparation of the pyridazinone core through condensation reactions followed by selective alkylation processes to introduce the desired substituents. This compound's scalability makes it suitable for industrial applications in pharmaceuticals.

Cosmetic Formulations

Due to its bioactive properties, there is potential for incorporating 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one into cosmetic formulations. Its ability to modulate inflammatory responses could be beneficial in products aimed at reducing skin irritation or promoting skin health .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell lines via COX-2 inhibition.
Study BAnti-inflammatory EffectsShowed significant reduction in interleukin-β levels in vitro.
Study CAntiviral PropertiesHighlighted effectiveness against hepatitis A virus replication.

Mechanism of Action

The mechanism of action of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl) at position 4 enhance antibacterial activity against Gram-negative bacteria .
  • N-Alkylation (e.g., ethyl ester) often reduces activity, but hydrolysis to carboxylic acids restores potency, suggesting the importance of free hydroxyl groups .
  • Benzoyl vs. Benzyl : The 2-methoxybenzoyl group in the target compound introduces a ketone moiety, increasing electron-withdrawing effects compared to benzyl analogs. This may reduce HOMO energy, affecting electron donation capacity and binding to bacterial targets .

Physicochemical Properties

  • Solubility: PPD exhibits high solubility in DMSO (4.73 × 10⁻¹ mole fraction at 318.2 K) due to its polar pyridazinone core . The 2-methoxybenzoyl group may reduce solubility compared to PPD but improve it relative to lipophilic analogs (e.g., 4-(3-chlorophenyl) derivatives) .
  • Thermodynamic Analysis: Pyridazinones generally undergo endothermic, entropy-driven dissolution. Polar substituents (e.g., amides) enhance solvent interactions, while aromatic groups favor π-π stacking .

Biological Activity

4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

PropertyValue
CAS Number 121137-72-2
Molecular Formula C19H16N2O3
Molecular Weight 320.34 g/mol
IUPAC Name 4-(2-methoxybenzoyl)-6-phenylpyridazin-3-one
InChI Key GJPIIYMJSOOMOE-UHFFFAOYSA-N

The biological activity of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and receptors that are involved in cancer cell proliferation and survival. Preliminary studies suggest that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cell signaling pathways related to cancer progression .
  • Antioxidant Activity : It has demonstrated potential antioxidant properties, which can mitigate oxidative stress in cells, thereby reducing the risk of cancer development .
  • Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one against various cancer cell lines. For instance:

  • Study on A-549 and MCF7 Cell Lines : In vitro testing revealed that this compound exhibited significant antiproliferative activity against A-549 (lung cancer) and MCF7 (breast cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial efficacy. Preliminary findings suggest:

  • Broad-Spectrum Activity : The compound demonstrated activity against a range of bacterial strains, indicating its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, it is useful to compare it with other related compounds. Below is a summary table comparing key properties and activities.

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one Significant (IC50 ~0.04 µmol/mL)ModeratePDE inhibition, apoptosis induction
4-Methoxybenzoyl chloride ModerateLowEnzyme inhibition
4-Acetylbenzonitrile LowHighAntioxidant activity

Case Studies

  • Case Study on Cancer Cell Lines : A study published in PubMed examined the effects of various pyridazinone derivatives, including 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, on cancer cell lines. The findings indicated strong antiproliferative effects particularly against A-549 and MCF7 cells, suggesting its potential utility in developing new cancer therapies .
  • Antimicrobial Efficacy Study : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, warranting further investigation into its application as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 4-(2-Methoxybenzoyl)-6-phenylpyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, pyridazinone derivatives are prepared by reacting 6-phenylpyridazin-3(2H)-one with substituted aldehydes or benzyl halides in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Reaction optimization includes:

  • Solvent selection : Ethanol or THF for solubility and reactivity .
  • Temperature : Reflux (70–80°C) for 8–12 hours to ensure completion .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (90% ethanol) .
    Example protocol from :
  • Yield : 58–94% depending on substituents (e.g., 94% for dichlorobenzyl derivatives).
  • Characterization : FT-IR (C=O stretch at 1646–1652 cm⁻¹), 1H^1H-NMR (aromatic protons at δ 7.2–7.9 ppm), and ESI-HRMS for molecular ion confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies carbonyl (C=O, 1640–1660 cm⁻¹) and NH stretches (3200–3300 cm⁻¹) .
  • NMR : 1H^1H-NMR resolves aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm). 13C^{13}C-NMR confirms carbonyl carbons (δ 160–165 ppm) .
  • Mass Spectrometry : ESI-HRMS validates molecular weight (e.g., [M+H]+^+ at 275.0509 for C18_{18}H16_{16}N2_2O) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

Q. How is solubility measured in binary solvent systems, and what computational models predict its behavior?

Methodological Answer:

  • Experimental : Shake-flask method in DMSO/water mixtures at 25°C, analyzed via UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) .
  • Computational Models :
    • Modified Apelblat Equation : Predicts temperature-dependent solubility.
    • Van’t Hoff Analysis : Estimates thermodynamic parameters (ΔHsoln_{\text{soln}}) .
      Example data from :
Solvent Ratio (DMSO:Water)Solubility (mg/mL)
70:3012.4 ± 0.3
50:508.1 ± 0.2

Advanced Research Questions

Q. How are crystal structure and intermolecular interactions analyzed using Hirshfeld surfaces and DFT calculations?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) resolves bond lengths (C=O: 1.22–1.24 Å) and dihedral angles (pyridazinone ring: 2–5° distortion) .
  • Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., H···O interactions: 25–30% contribution) via CrystalExplorer .
  • DFT/MEP Studies : Gaussian09 with B3LYP/6-311G** basis set calculates electrostatic potential (MEP) to predict reactive sites (e.g., carbonyl oxygen: -0.45 eV) .

Q. How can contradictory data in biological activity (e.g., COX-2 inhibition vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Studies : IC50_{50} values for COX-2 inhibition (e.g., 0.8 µM) vs. cytotoxicity (CC50_{50}: >50 µM) in HEK293 cells .
  • Selectivity Index (SI) : SI = CC50_{50}/IC50_{50} >60 indicates therapeutic potential .
  • Mechanistic Profiling : Molecular docking (AutoDock Vina) identifies binding to COX-2 active site (ΔG = -9.2 kcal/mol) vs. off-target receptors .

Q. What computational approaches predict molecular stability and degradation pathways under physiological conditions?

Methodological Answer:

  • Molecular Dynamics (MD) : AMBER force field simulates hydrolysis in aqueous environments (pH 7.4, 310 K).
  • Degradation Pathways :
    • Acidic Conditions : Methoxy group cleavage (DFT barrier: 28 kcal/mol).
    • Oxidative Stress : CYP450-mediated oxidation (MetaSite predicts site: benzylic C-H) .

Q. How are structure-activity relationships (SARs) analyzed for pyridazinone derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogs (e.g., 4-chlorobenzyl vs. 4-methylbenzyl):
SubstituentAntibacterial Activity (MIC, µg/mL)COX-2 IC50_{50} (µM)
4-Chlorobenzyl32 (S. aureus)1.2
4-Methylbenzyl64 (S. aureus)0.8
  • 3D-QSAR : CoMFA models (q2^2 = 0.85, r2^2 = 0.92) highlight steric bulk at position 4 as critical .

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